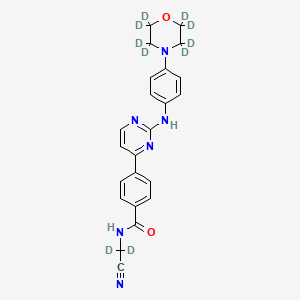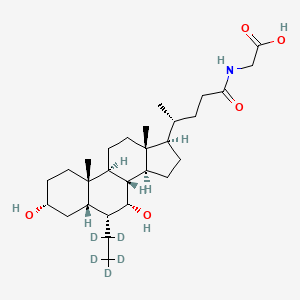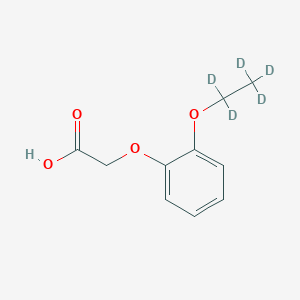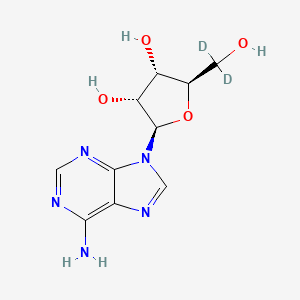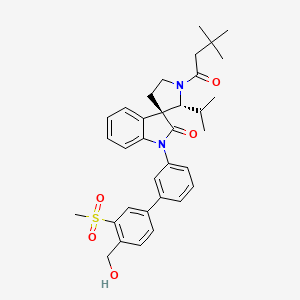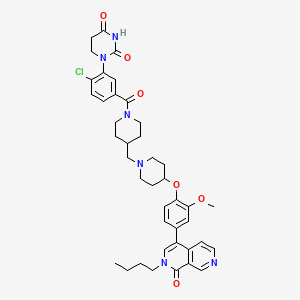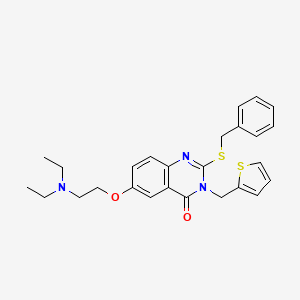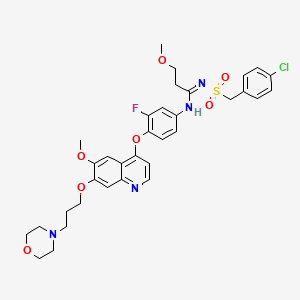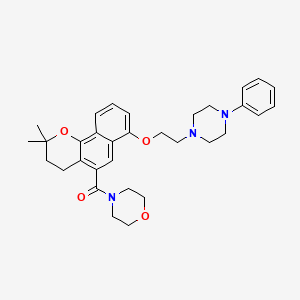
AcrB-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AcrB-IN-1 is a potent inhibitor of the AcrB protein, which is a component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This efflux pump is responsible for expelling a wide range of toxic substances, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. This compound has been studied for its potential to reverse bacterial multidrug resistance by inhibiting the function of the AcrB protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-1 involves the preparation of benzochromene derivatives. One of the reported methods includes the use of specific reagents and conditions to achieve the desired compound. For instance, the synthesis may involve the use of benzoic acid derivatives, chromene derivatives, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
AcrB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Aplicaciones Científicas De Investigación
AcrB-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
AcrB-IN-1 exerts its effects by binding to the AcrB protein, thereby inhibiting its function. The AcrB protein is part of the AcrAB-TolC efflux pump, which expels toxic substances out of the bacterial cell. By inhibiting AcrB, this compound prevents the efflux of antibiotics and other toxic compounds, leading to an accumulation of these substances inside the bacterial cell. This accumulation enhances the efficacy of antibiotics and helps in overcoming bacterial resistance .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to AcrB-IN-1 include:
Pyranopyridines (MBX series): These are potent inhibitors of the AcrB protein and have shown significant activity in reversing bacterial resistance.
Pyridylpiperazine (BDM88855): This compound also inhibits the AcrB protein but has a different mode of action compared to this compound.
Uniqueness of this compound
This compound is unique in its ability to effectively inhibit the AcrB protein without disrupting the bacterial inner membrane. This selective inhibition makes it a promising candidate for combination therapies with existing antibiotics to combat multidrug-resistant bacterial infections .
Propiedades
Fórmula molecular |
C32H39N3O4 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |
Clave InChI |
XXCDSWYDXQITBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


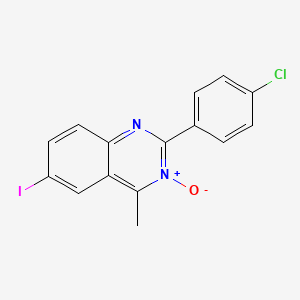
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

